

Spectroscopic Analysis of 3-Phenoxypropyl Bromide: A Technical Guide

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Compound of Interest

Compound Name: 3-Phenoxypropyl bromide

Cat. No.: B1583762

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **3-Phenoxypropyl bromide** (CAS No. 588-63-6), a key intermediate in organic synthesis, particularly in the pharmaceutical industry. The document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from the ^1H NMR, ^{13}C NMR, and IR spectroscopic analyses of **3-Phenoxypropyl bromide**.

Table 1: ^1H NMR Spectroscopic Data for 3-Phenoxypropyl Bromide

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.27	m	2H	Ar-H (ortho)
6.94	m	2H	Ar-H (meta)
6.90	m	1H	Ar-H (para)
4.09	t, J=5.8 Hz	2H	O-CH ₂
3.59	t, J=6.4 Hz	2H	CH ₂ -Br
2.31	m	2H	-CH ₂ -

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for 3-Phenoxypropyl Bromide

Chemical Shift (δ) ppm	Assignment
158.6	Ar-C (quaternary, C-O)
129.5	Ar-CH (meta)
121.1	Ar-CH (para)
114.5	Ar-CH (ortho)
65.8	O-CH ₂
32.5	-CH ₂ -
30.2	CH ₂ -Br

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Infrared (IR) Spectroscopy Peak Assignments for 3-Phenoxypropyl Bromide

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3060-3040	Medium	C-H Stretch	Aromatic C-H
~2960-2850	Medium	C-H Stretch	Aliphatic C-H
~1600, ~1490	Strong	C=C Stretch	Aromatic Ring
~1240	Strong	C-O-C Stretch (asymmetric)	Aryl Ether
~1040	Strong	C-O-C Stretch (symmetric)	Aryl Ether
~690, ~750	Strong	C-H Out-of-plane Bend	Monosubstituted Benzene
~650-550	Medium	C-Br Stretch	Alkyl Bromide

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to ensure reproducibility and accuracy in the characterization of **3-Phenoxypropyl bromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **3-Phenoxypropyl bromide** for structural elucidation.

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **3-Phenoxypropyl bromide** for ¹H NMR, or 50-100 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence (zg30).
- Number of Scans: 16 to 64, depending on sample concentration.
- Relaxation Delay: 1.0 - 2.0 seconds.
- Acquisition Time: Approximately 3-4 seconds.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).
- Number of Scans: 1024 to 4096, depending on sample concentration.
- Relaxation Delay: 2.0 seconds.
- Acquisition Time: Approximately 1-2 seconds.
- Spectral Width: -10 to 220 ppm.
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum.
- Calibrate the ^1H spectrum using the TMS signal at 0 ppm.
- Calibrate the ^{13}C spectrum using the residual solvent peak of CDCl_3 at 77.16 ppm.
- Integrate the peaks in the ^1H spectrum.
- Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with literature data and prediction software.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of **3-Phenoxypropyl bromide** to identify its functional groups.

Instrumentation: A standard FT-IR spectrometer equipped with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Neat Liquid Film Method):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid contamination.
- Place one to two drops of liquid **3-Phenoxypropyl bromide** onto the surface of one salt plate.
- Carefully place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.
- Mount the sandwiched plates into the spectrometer's sample holder.

Data Acquisition:

- Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
- Place the prepared sample in the spectrometer's beam path.

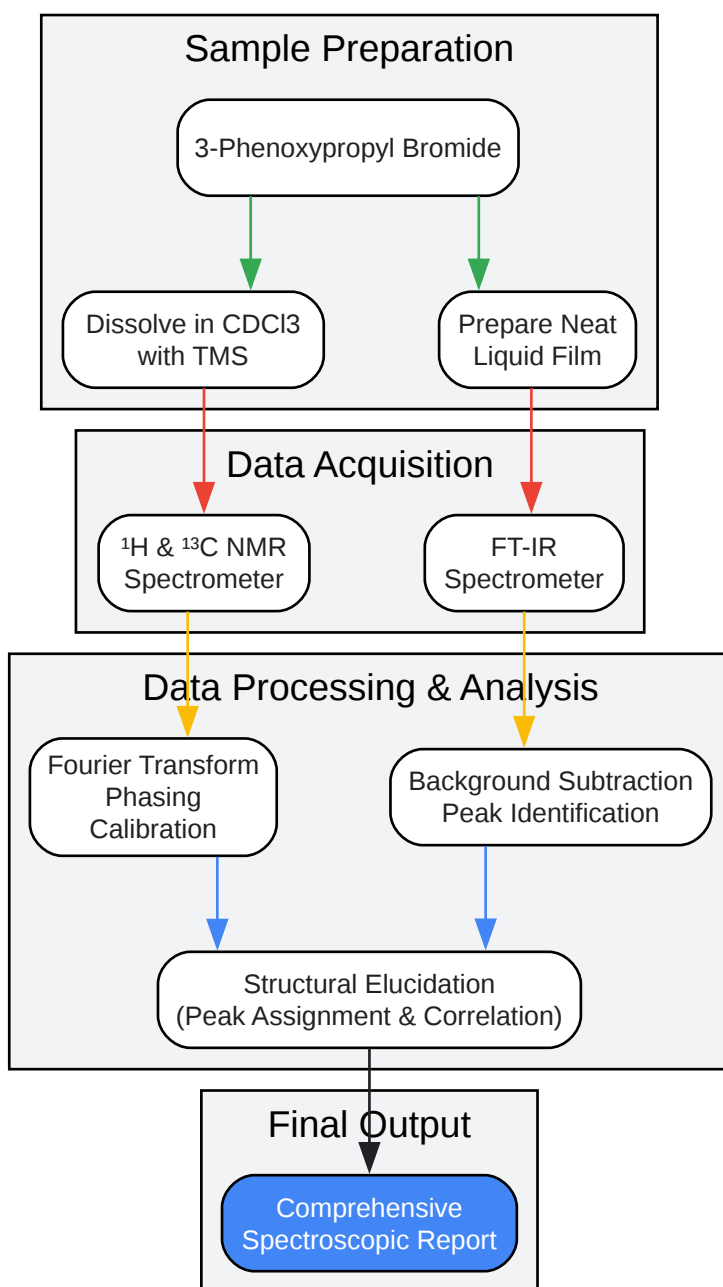
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- The data is typically presented in terms of transmittance (%).

Data Analysis:

- Identify the major absorption bands in the spectrum.
- Correlate the wavenumbers of these bands to specific vibrational modes of the functional groups present in **3-Phenoxypropyl bromide** (e.g., aromatic C-H, aliphatic C-H, C=C, C-O, and C-Br).
- Compare the obtained spectrum with reference spectra from databases for confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **3-Phenoxypropyl bromide**.



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A logical workflow for the spectroscopic analysis of **3-Phenoxypropyl bromide**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Phenoxypropyl Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583762#spectroscopic-data-of-3-phenoxypropyl-bromide-nmr-ir\]](https://www.benchchem.com/product/b1583762#spectroscopic-data-of-3-phenoxypropyl-bromide-nmr-ir)

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